Gibberellin A72

説明

Gibberellin a72, also known as GA72, belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids. These are c19-gibberellins with a carboxyl group at the 6-position. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fats and oils and sunflower. This makes this compound a potential biomarker for the consumption of these food products.

生物活性

Gibberellin A72 (GA72) is a member of the gibberellin family of plant hormones, which are crucial for various growth and developmental processes in plants. This article delves into the biological activity of GA72, examining its biosynthesis, mechanisms of action, and effects on plant physiology, supported by data tables and case studies.

Overview of Gibberellins

Gibberellins are terpenoid compounds produced by fungi and plants, playing essential roles in regulating growth processes such as seed germination, stem elongation, and flowering. GA72 is one of the lesser-studied gibberellins but has shown significant biological activity in various plant species.

Biosynthesis of this compound

The biosynthesis of gibberellins, including GA72, involves several enzymatic steps starting from geranylgeranyl pyrophosphate (GGPP). Key enzymes include:

- Copalyl diphosphate synthase (CPS) : Converts GGPP to copalyl diphosphate.

- Kaurene synthase (KS) : Converts copalyl diphosphate to kaurene.

- GA 3-oxidase : Catalyzes the conversion of kaurene to biologically active gibberellins.

Research has demonstrated that GA72 can be synthesized through specific pathways involving these enzymes, with its production being regulated by developmental and environmental cues .

Gibberellins exert their effects primarily by interacting with specific receptors in plants. The GID1 receptor family is known to bind gibberellins, leading to the degradation of DELLA proteins, which are growth repressors. This process allows for the activation of growth-promoting genes. The mechanism can be summarized as follows:

- Binding : GA72 binds to GID1 receptors.

- DELLA degradation : The binding triggers the ubiquitination and subsequent degradation of DELLA proteins.

- Gene activation : With DELLA proteins degraded, transcription factors can activate genes involved in growth and development .

Biological Effects

GA72 has been shown to influence various physiological processes in plants:

- Seed Germination : GA72 promotes germination by breaking dormancy and activating metabolic processes necessary for seedling establishment.

- Stem Elongation : It enhances cell elongation in stems, contributing to increased height and biomass.

- Flowering Induction : In some species, GA72 can induce flowering under specific photoperiod conditions.

Table 1: Effects of this compound on Plant Growth

| Process | Effect | Reference |

|---|---|---|

| Seed Germination | Increased germination rates | |

| Stem Elongation | Enhanced elongation | |

| Flowering | Induction under long days |

Case Studies

-

Barley Germination Study :

A study on barley demonstrated that application of GA72 significantly increased germination rates compared to controls. The research indicated that GA72 activates key genes involved in starch mobilization during early germination stages . -

Wheat Dwarf Mutants :

In experiments with dwarf wheat mutants, treatment with GA72 restored normal growth patterns. This effect was attributed to the hormone's ability to alleviate growth repression caused by DELLA proteins . -

Tomato Fruit Development :

Research on tomato plants showed that GA72 application led to enhanced fruit size and weight. This was linked to increased cell division and expansion facilitated by gibberellin signaling pathways .

科学的研究の応用

Plant Growth Enhancement

GA72 has been utilized to enhance plant growth and productivity. Research indicates that applying gibberellins can lead to increased cell elongation and division, resulting in taller plants with larger leaves. For example, studies have shown that GA72 can significantly improve the growth rates of various crops, including rice and soybeans, by promoting stem elongation and leaf expansion .

Stress Tolerance

Gibberellins like GA72 play a vital role in helping plants cope with abiotic stresses such as flooding, drought, and salinity. In a study involving soybean plants subjected to flooding stress, the application of exogenous gibberellins (including GA4 and GA7) led to improved chlorophyll content and enhanced tolerance to hypoxic conditions . This suggests that GA72 may help modulate biochemical pathways that confer stress resilience.

Seed Germination and Dormancy

GA72 is also effective in breaking seed dormancy and promoting germination. It has been shown to stimulate the synthesis of enzymes such as α-amylase, which is crucial for mobilizing stored nutrients during germination. This application is particularly beneficial for crops that exhibit dormancy under certain environmental conditions .

Rice Growth Studies

A bibliometric analysis highlighted significant trends in research focused on gibberellins' effects on rice biological processes. Studies have demonstrated that GA72 application can enhance rice yield by promoting internode elongation and improving tillering capacity, which are critical for maximizing grain production .

Soybean Flooding Response

In a controlled experiment, soybean plants treated with GA72 showed remarkable improvements in physiological responses during flooding conditions. The treatment resulted in higher levels of endogenous bioactive gibberellins (GA1 and GA4), which correlated with increased resilience against stress-induced damage .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Plant Growth Enhancement | Promotes cell elongation and leaf expansion | Increased height and leaf size |

| Stress Tolerance | Enhances resilience to flooding and drought | Improved chlorophyll content |

| Seed Germination | Breaks dormancy and stimulates germination | Increased α-amylase activity |

| Crop Yield Improvement | Boosts overall yield potential in crops | Enhanced tillering in rice |

特性

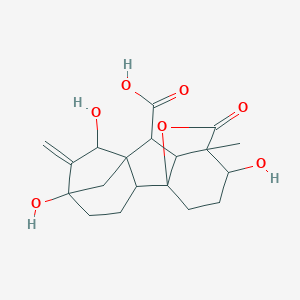

IUPAC Name |

5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISDKGXXRJQNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。